![molecular formula C16H16N4O B2553853 N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamid CAS No. 1795441-67-6](/img/structure/B2553853.png)
N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide, also known as PPNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
a. Hemmung der IGF-1R-Tyrosinkinase: Forscher haben die Struktur-Aktivitäts-Beziehung (SAR) um Pyrazolo[3,4-b]pyridine untersucht und neuartige Inhibitoren der Insulin-ähnlichen Wachstumsfaktor-1-Rezeptor (IGF-1R)-Tyrosinkinase entdeckt. Diese Verbindungen zeigen eine potente Aktivität sowohl in Enzymassays als auch in zellulären mechanistischen Studien .
b. Blutzuckerregulation: Bestimmte Pyrazolo[3,4-b]pyridine zeigen Wirksamkeit bei der Reduzierung des Blutzuckerspiegels. Folglich versprechen sie ein großes Potenzial zur Vorbeugung und Behandlung von Erkrankungen, die mit erhöhtem Plasmaglukosegehalt verbunden sind, einschließlich Typ-1-Diabetes, fettleibigkeitsbedingtem Diabetes, diabetischer Dyslipidämie, Insulinresistenz und Herz-Kreislauf-Erkrankungen .
Synthetische Methoden und Substituentenvielfalt
Die Synthese von Pyrazolo[3,4-b]pyridinen umfasst verschiedene Methoden, ausgehend von vorgeformten Pyrazolen oder Pyridinen. Forscher haben Substituenten an den Positionen N1, C3, C4, C5 und C6 untersucht. Über 300.000 Strukturen wurden beschrieben, mit mehr als 5.500 Referenzen (einschließlich 2.400 Patenten) bis heute .
Wirkmechanismus
- The primary targets of this compound are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 .
- FGFRs play a crucial role in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
- The compound interacts with the ATP-binding site of FGFRs, inhibiting their kinase activity and disrupting downstream signaling .
- Abnormal activation of FGFR signaling due to mutations or amplifications is associated with various cancers, such as breast, lung, prostate, bladder, and liver cancer .
- Inhibition of FGFR-dependent pathways can impede cancer initiation, progression, and resistance to therapy .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . These receptors are involved in signal transduction pathways that regulate cell proliferation, migration, and differentiation. The compound inhibits the activity of these receptors, thereby modulating the downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .
Cellular Effects
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide has been shown to affect various types of cells and cellular processes. In cancer cells, for instance, it inhibits cell proliferation and induces apoptosis . The compound also affects cell signaling pathways by inhibiting the FGFR signaling, which is crucial for cell growth and survival. Additionally, it influences gene expression and cellular metabolism by modulating the activity of key signaling molecules .
Molecular Mechanism
The molecular mechanism of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide involves binding interactions with FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways. The compound also affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it can lead to adverse effects such as weight loss and organ toxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .
Metabolic Pathways
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide within cells and tissues involve various transporters and binding proteins . The compound is taken up by cells through specific transporters and is distributed to different cellular compartments. Its localization and accumulation can affect its activity and function within the cells .
Subcellular Localization
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(14-6-1-2-8-17-14)19-10-4-11-20-12-7-13-5-3-9-18-15(13)20/h1-3,5-9,12H,4,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUVDKMPHFLDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

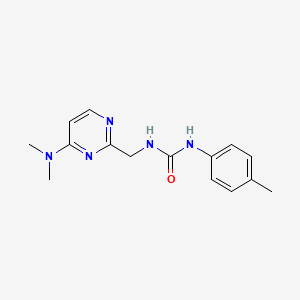
![(4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2553775.png)
![methyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2553776.png)

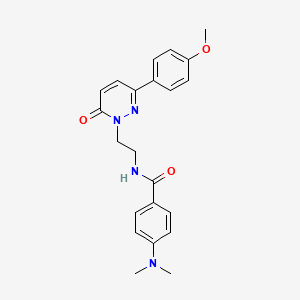
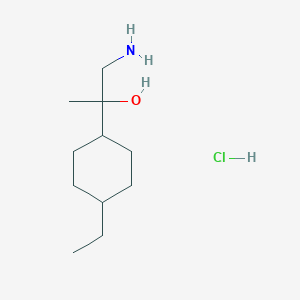
![2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2553781.png)
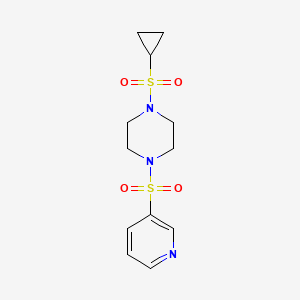

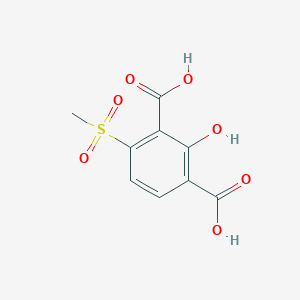
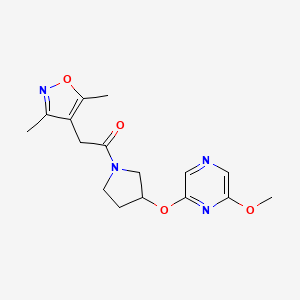
![N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B2553787.png)
![2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2553790.png)
![3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2553792.png)